molecular formula C17H23N7 B2722337 4-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine CAS No. 2415513-15-2

4-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine

Cat. No.: B2722337
CAS No.: 2415513-15-2
M. Wt: 325.42
InChI Key: KQKPOOHRHFKMHF-UHFFFAOYSA-N
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Description

4-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine is a complex organic compound that features a piperazine ring substituted with a cyclopropylpyrimidinyl group and a dimethylpyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of solid-phase synthesis and photocatalytic methods can also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane at room temperature.

    Reduction: LiAlH4 in anhydrous ether under reflux conditions.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH) in DMF (dimethylformamide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with m-CPBA can yield sulfoxides, while nucleophilic substitution can introduce various alkyl groups onto the piperazine ring.

Mechanism of Action

The mechanism of action of 4-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This action is beneficial in conditions where acetylcholine levels are deficient, such as in Alzheimer’s disease.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropyl group adds rigidity to the molecule, potentially enhancing its binding affinity and selectivity for certain biological targets.

Properties

IUPAC Name

4-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N7/c1-22(2)17-19-8-6-15(21-17)24-11-9-23(10-12-24)14-5-7-18-16(20-14)13-3-4-13/h5-8,13H,3-4,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKPOOHRHFKMHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=N1)N2CCN(CC2)C3=NC(=NC=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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